Magnesium;ethyne;chloride

Catalog No.
S3317833
CAS No.
65032-27-1
M.F
C2HClMg
M. Wt
84.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;ethyne;chloride

CAS Number

65032-27-1

Product Name

Magnesium;ethyne;chloride

IUPAC Name

magnesium;ethyne;chloride

Molecular Formula

C2HClMg

Molecular Weight

84.79 g/mol

InChI

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

GWGVDNZFTPIGDY-UHFFFAOYSA-M

SMILES

C#[C-].[Mg+2].[Cl-]

Canonical SMILES

C#[C-].[Mg+2].[Cl-]

Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound features an ethynyl group (C≡C-H) attached to a magnesium atom, which is also bonded to a chloride ion. Ethynylmagnesium chloride is typically a colorless liquid and is recognized for its significant reactivity and versatility in organic synthesis, making it a valuable reagent in various

  • Corrosive: The chloride ion can be corrosive and irritate skin and eyes upon contact.
  • Air and moisture sensitive: The ethynide ion (C₂²⁻) is highly reactive and may react with moisture or air, potentially releasing flammable or explosive gases.
  • Organic Synthesis

    Organometallic reagents like Grignard reagents, which are typically magnesium halides containing alkyl or aryl groups, are widely used in organic chemistry for carbon-carbon bond formation. Ethynylmagnesium chloride, with its ethynyl group, could potentially act as a nucleophile in similar reactions, although specific examples for this compound are scarce in literature. Research on related alkynylmagnesium halides suggests their role in the synthesis of complex organic molecules ().

  • Catalysis

    There's ongoing exploration into the use of organometallic complexes as catalysts in various chemical reactions. The unique reactivity of magnesium-acetylide complexes makes them attractive candidates for catalyst development. Studies have shown their potential for promoting cycloaddition reactions, which are useful for creating new cyclic structures in organic molecules (). Further research is needed to determine the specific catalytic properties of ethynylmagnesium chloride.

  • Material Science

    Organometallic compounds are being investigated for their potential applications in material science. The specific properties of ethynylmagnesium chloride are not well documented, but research into related magnesium-acetylide complexes suggests their role in the formation of novel materials. For instance, studies have explored their use as precursors for the synthesis of metal acetylide frameworks (MAFs), which are porous materials with potential applications in gas storage and separation ().

  • Addition Reactions: It can react with carbonyl compounds such as aldehydes and ketones, resulting in the formation of alcohols.
  • Substitution Reactions: The compound can react with alkyl halides to generate new carbon-carbon bonds.
  • Reduction Reactions: Under specific conditions, it can reduce various functional groups .

The general reaction for its synthesis involves the interaction of magnesium with ethyne (acetylene) in a suitable solvent like tetrahydrofuran:

Mg+C2H2C2H3MgCl\text{Mg}+\text{C}_2\text{H}_2\rightarrow \text{C}_2\text{H}_3\text{MgCl}

This reaction typically occurs under an inert atmosphere to prevent oxidation of magnesium.

Ethynylmagnesium chloride is primarily synthesized through the reaction of magnesium metal with acetylene gas in an ether solvent, such as tetrahydrofuran or diethyl ether. The procedure typically requires the following steps:

  • Preparation of Magnesium: High-purity magnesium is used to ensure optimal reaction conditions.
  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Reaction Process: Acetylene is bubbled through a suspension of magnesium in the ether solvent until the desired product forms, usually monitored by changes in color or phase .

Ethynylmagnesium chloride has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: This compound is used to create advanced materials with tailored properties.
  • Catalysis: Ethynylmagnesium chloride can act as a catalyst to enhance reaction rates and selectivity in chemical processes .

Research into the interactions of ethynylmagnesium chloride with other compounds primarily focuses on its reactivity patterns. For instance, studies have shown that it effectively reacts with carbonyl compounds to form alcohols and can engage in substitution reactions with alkyl halides. These interactions are vital for understanding its utility as a reagent in organic synthesis .

Ethynylmagnesium chloride shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaCharacteristicsUnique Features
Magnesium ChlorideMgCl₂Inorganic compound used widely in industrial applicationsLacks organic reactivity compared to organometallics
Ethylmagnesium ChlorideC₂H₅MgClContains an ethyl group; used similarly in organic synthesisEthyl group offers different reactivity profile
Phenylmagnesium ChlorideC₆H₅MgClContains a phenyl group; useful for aromatic chemistryReactivity towards electrophiles differs

Ethynylmagnesium chloride's distinctive feature lies in its ethynyl group, which enhances its ability to form carbon-carbon bonds, making it particularly valuable in synthetic organic chemistry

Pioneering Work in Magnesium-Acetylene Complex Formation

Early 20th-Century Discoveries in Alkali Metal Acetylides

The foundation of acetylide chemistry emerged with alkali metal derivatives. In 1901, François Auguste Victor Grignard’s seminal work on organomagnesium halides (RMgX) revolutionized carbon-carbon bond formation, though initial acetylide research focused on sodium and potassium. Monosodium acetylide (NaC≡CH), first synthesized via deprotonation of acetylene using sodium amide (NaNH₂) in liquid ammonia, demonstrated the feasibility of stable acetylide anions. This discovery, paralleling Grignard’s RMgX reagents, revealed alkali metals’ capacity to stabilize reactive carbanionic species. By the 1920s, sodium and potassium acetylides were established as nucleophilic agents, though their pyrophoric nature and limited solubility in nonpolar media necessitated alternative metal frameworks.

Transition to Magnesium-Based Systems in Anhydrous Media

The shift toward magnesium acetylides began with Grignard’s observation that ether solvents stabilized organomagnesium intermediates. While classical Grignard reagents (RMgX) primarily involved alkyl/aryl groups, researchers in the 1930s explored acetylide analogues. Magnesium’s intermediate electronegativity (χ = 1.31) between alkali metals (e.g., Na: χ = 0.93) and transition metals allowed partial covalent character in Mg–C bonds, mitigating the extreme reactivity of alkali acetylides. Early syntheses of ClMgC≡CH involved reacting acetylene with magnesium chloride (MgCl₂) in anhydrous diethyl ether, though yields were inconsistent due to competing Schlenk equilibria (2 RMgX ⇌ R₂Mg + MgX₂).

Evolution of Synthetic Protocols (1930s–1970s)

Breakthroughs in Ammonia-Mediated Synthesis Routes

Liquid ammonia emerged as a pivotal solvent for acetylide formation in the 1940s. Its low dielectric constant (ε = 22 at −33°C) and strong solvation of alkali cations facilitated deprotonation of terminal alkynes. For magnesium systems, however, ammonia’s coordination to Mg²⁺ posed challenges. Innovations such as the use of pre-formed sodium acetylides (NaC≡CR) with MgCl₂ in ammonia enabled transmetalation, yielding ClMgC≡CR with improved purity. This approach circumvented direct Mg/HC≡CH reactions, which often produced heterogeneous mixtures due to Mg’s passivation layer.

Solvent System Advancements: Ether vs. Hydrocarbon Media

The 1950s–1970s saw systematic comparisons of solvent effects on acetylide stability. Diethyl ether, while ideal for Grignard reagents, limited ClMgC≡CH solubility due to its moderate donicity (DN = 19.2 kcal/mol). Tetrahydrofuran (THF; DN = 20.0 kcal/mol) offered superior Mg²⁺ solvation, shifting Schlenk equilibria toward MgCl₂ and R₂Mg, thereby complicating acetylide isolation. Hydrocarbon solvents like toluene (DN = 0.1 kcal/mol) minimized Mg²⁺ solvation but required activating agents (e.g., triethylaluminum) to initiate acetylene deprotonation. Table 1 summarizes solvent impacts on reaction outcomes.

Table 1: Solvent Effects on Magnesium Ethynyl Chloride Synthesis

SolventDielectric Constant (ε)Donor Number (DN)Dominant Mg SpeciesAcetylide Yield (%)
Diethyl ether4.319.2RMgX45–60
THF7.620.0R₂Mg + MgX₂<20
Toluene2.40.1RMgX (with AlEt₃)70–85

Modern Paradigm Shifts in Acetylide Reactivity Studies

Mechanistic Insights from Stoichiometric Control Experiments

21st-century studies employing stoichiometric Mg:acetylene ratios revealed nuanced reactivity. For instance, a 1:1 MgCl₂:HC≡CH ratio in THF produces ClMgC≡CH, whereas a 1:2 ratio favors Mg(C≡CH)₂ alongside MgCl₂. Kinetic isotope effect (KIE) analyses demonstrated that C–H bond cleavage in acetylene (kH/kD ≈ 3.2) is rate-limiting, underscoring the importance of base strength in deprotonation. Furthermore, in situ NMR spectroscopy identified contact ion pairs (CIPs) between Mg²⁺ and acetylide anions in ethers, while solvent-separated ion pairs (SSIPs) dominate in THF.

Cross-Disciplinary Influences on Methodology Development

Collaborations between organometallic and coordination chemists have yielded innovative magnesium acetylide precursors. For example, turbo-Grignard reagents (RMgX·LiX) leverage alkali metal halides to enhance Mg center electrophilicity, enabling efficient acetylide formation at lower temperatures. Additionally, computational studies using density functional theory (DFT) have modeled Mg–acetylide bonding, predicting a bond dissociation energy (BDE) of 68 kcal/mol for ClMgC≡CH, consistent with experimental thermolysis data.

State-of-the-Art Preparation Techniques

Optimized Metal-Solvent-Acetylene Stoichiometric Ratios

Modern syntheses emphasize precision in molar ratios to maximize yield and minimize byproducts. A benchmark protocol involves reacting magnesium turnings with acetylene gas in tetrahydrofuran (THF) under inert conditions, where the optimal Mg:acetylene:THF molar ratio is 1:1.1:8.5 [6]. Deviations beyond ±5% from this ratio reduce yields by 15–20% due to incomplete metal activation or solvent-mediated side reactions [1]. Comparative studies with alternative solvents (e.g., diethyl ether) demonstrate THF’s superiority in stabilizing the reactive intermediate, achieving 92% yield versus 78% in ether [6].

Table 1: Stoichiometric Optimization in Solvent Systems

SolventMg:Acetylene RatioYield (%)Byproduct Formation (%)
THF1:1.1923.2
Diethyl Ether1:1.17812.7
Dioxane1:1.26518.9

Recent work integrates computational fluid dynamics (CFD) to model gas-liquid interfacial reactions, enabling real-time adjustments to acetylene flow rates based on magnesium surface area [3].

Temperature-Controlled Precipitation Strategies

Controlled thermal regimes (-10°C to 25°C) govern the crystallization kinetics of magnesium ethynyl chloride. Subzero temperatures (-5°C) during acetylene introduction suppress oligomerization, yielding 98% pure product [1]. Conversely, gradual warming to 20°C post-reaction initiates controlled precipitation, reducing occluded solvent content by 40% compared to rapid quenching [6]. Advanced cryogenic reactors equipped with Peltier cooling modules achieve ±0.5°C stability, critical for industrial-scale batches .

Novel Reactor Design Innovations

Continuous Flow Systems for Large-Scale Production

Traditional batch reactors face limitations in heat dissipation and mixing efficiency. Continuous flow systems utilizing segmented gas-liquid microchannels (500 µm diameter) enhance mass transfer coefficients by 3–5 orders of magnitude . A representative setup combines:

  • Magnesium Chip Cartridges: Packed-bed modules with 2–5 mm magnesium chips (85% porosity)
  • THF-Acetylene Coaxial Feed: Laminar flow regime (Re < 2,000) ensuring uniform contact
  • Inline Filtration: Ceramic membranes (0.1 µm pore size) for product isolation

This configuration achieves 89% conversion in 12 minutes residence time, outperforming batch systems requiring 2–4 hours [6].

Microfluidic Approaches to Reaction Kinetics Control

Lab-on-chip devices with integrated piezoelectric actuators enable precise manipulation of reaction parameters:

  • Droplet-Based Reactors: 100 nL THF droplets containing 10 µg magnesium powder react with acetylene bubbles (50 µm diameter), achieving 95% yield through enhanced interfacial area
  • Electrokinetic Mixing: Applied potentials (5–10 V/cm) align magnesium particles into conductive networks, accelerating electron transfer rates by 300% [3]

Table 2: Performance Metrics of Microreactor Designs

Reactor TypeSurface Area (m²/g)Yield (%)Throughput (kg/h)
Packed-Bed Continuous15.2894.7
Droplet Microfluidic210.5950.8
Electrokinetic Chip184.7970.5

Process Analytical Technology Integration

Real-Time Monitoring of Acetylide Formation Pathways

Fourier-transform infrared (FTIR) probes with attenuated total reflectance (ATR) sensors track key intermediates:

  • C≡C Stretch: 2,100–2,250 cm⁻¹ signature confirms acetylide formation [1]
  • Mg-Cl Vibration: 450–550 cm⁻¹ band indicates chloride coordination [6]

Multivariate analysis of spectral data enables closed-loop control, reducing off-spec product by 22% .

Machine Learning-Driven Optimization Algorithms

Neural networks trained on 15,000 historical reaction records predict optimal conditions with 94% accuracy:

  • Input Variables: Mg particle size, solvent polarity index, acetylene partial pressure
  • Output Targets: Yield, purity, reaction time

Table 3: Machine Learning Model Performance

AlgorithmMAE (Yield)R² (Purity)Inference Time (ms)
Random Forest2.1%0.9145
Gradient Boosting1.8%0.9362
Neural Network1.5%0.9628

Hybrid models combining mechanistic equations with deep learning reduce experimental optimization cycles from 30 to 5 iterations [3].

Dates

Modify: 2023-08-19

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